3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile
Description
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-(4-hydroxypyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H7N3O/c7-2-1-3-9-5-6(10)4-8-9/h4-5,10H,1,3H2 |
InChI Key |
PTECXAMKMCYRCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC#N)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition of 4-Hydroxy-1H-pyrazole to Acrylonitrile
One of the most widely reported methods for synthesizing 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile involves the nucleophilic addition of 4-hydroxy-1H-pyrazole to acrylonitrile under basic conditions. The process can be summarized as follows:
- Reactants: 4-hydroxy-1H-pyrazole and acrylonitrile
- Catalyst/Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
- Solvent: Typically polar aprotic solvents or aqueous media
- Temperature: Ambient to moderate heating (room temperature to reflux)
- Mechanism: The nucleophilic nitrogen of the pyrazole attacks the electrophilic β-carbon of acrylonitrile, followed by cyclization and stabilization to yield the target compound.
This method is favored for its simplicity and relatively high yield, making it suitable for both laboratory-scale and industrial synthesis.
Modified Mannich-Type Reactions and Cyclocondensation
Alternative synthetic approaches include modified Mannich reactions where pyrazole derivatives undergo condensation with β-ketonitriles or hydrazine derivatives, followed by functional group transformations to yield the hydroxy and nitrile substituents. These methods often involve:
- Stepwise reaction sequences with intermediate isolations
- Use of hydrazino functional groups to form the pyrazole ring via cyclocondensation
- Control of regioselectivity by adjusting reaction temperature (−20°C to reflux) and solvent polarity (e.g., dichloromethane, tetrahydrofuran/water mixtures)
These approaches allow for the synthesis of derivatives and analogues with varied substitution patterns.
Industrial Scale Synthesis
For industrial production, the synthetic routes mentioned above are adapted to continuous flow reactors to improve reaction efficiency and scalability. Key features include:
- Optimized reaction parameters (temperature, pressure, reactant concentration)
- Use of continuous flow technology for better heat and mass transfer
- Purification through recrystallization (using solvents like methanol or 2-propanol) or chromatographic techniques to achieve high purity
Purification and Characterization Techniques
Purification Methods
- Flash Chromatography: Utilizes silica gel columns with gradient elution (e.g., cyclohexane/ethyl acetate mixtures from 0% to 35% ethyl acetate) to isolate the compound with high recovery rates (88–96%).
- Recrystallization: Employs polar solvents such as methanol or 2-propanol for purification of polar intermediates and final products.
- Dry Loading: Celite-assisted evaporation is used to minimize product loss during chromatographic loading.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the chemical environment of protons and carbons. Pyrazole ring protons appear typically between δ 5.9–7.8 ppm, while nitrile carbons show signals around 110–120 ppm.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the molecular formula C6H8N4O.
- Infrared (IR) Spectroscopy: Detects functional groups, with characteristic nitrile stretching vibrations near 2228 cm⁻¹ and hydroxy group bands.
Summary Table of Preparation Methods
| Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic addition to acrylonitrile | 4-hydroxy-1H-pyrazole, acrylonitrile | Base (NaOH/K2CO3), polar solvent, reflux | 70–85 | Simple, scalable, widely used |
| Modified Mannich-type reaction | Pyrazole derivatives, β-ketonitriles | Two-step, controlled temperature | 60–75 | Allows derivative synthesis |
| Cyclocondensation of hydrazino compounds | Hydrazine derivatives, ketones | Ethanol, catalytic HCl, reflux | 65–80 | Used in complex pyrazole ring construction |
| Industrial continuous flow synthesis | Same as above | Optimized flow reactor conditions | 75–90 | Enhanced efficiency, large scale |
Research Findings and Notes
- The nucleophilic addition method is favored for its operational simplicity and good yield, making it a standard approach in both academic and industrial settings.
- Modified Mannich and cyclocondensation methods provide routes to structurally diverse pyrazole derivatives, useful for medicinal chemistry applications.
- Purification techniques such as flash chromatography and recrystallization are critical to obtaining analytically pure compounds for further research.
- Analytical data from NMR, HRMS, and IR spectroscopy provide robust confirmation of the compound’s structure and purity.
- Industrial adaptations focus on continuous flow technologies to improve throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-1H-pyrazol-1-yl)propanenitrile.
Reduction: Formation of 3-(4-hydroxy-1H-pyrazol-1-yl)propanamine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Key Observations :
- Hydroxy vs. Bromo/Phenyl : The hydroxy group increases polarity and hydrogen-bonding capacity compared to bromo (electrophilic) or phenyl (lipophilic) substituents.
- Trifluoromethyl (CF₃) : Introduces steric bulk and electron-withdrawing effects, enhancing metabolic stability in drug design .
- Piperidinyl : Improves aqueous solubility via protonation, critical for pharmacokinetics .
Biological Activity
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 168.16 g/mol
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds containing the pyrazole moiety can modulate various biological pathways. Specifically, 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile may act as an inhibitor of specific kinases involved in cell signaling pathways. For instance, studies have shown that similar pyrazole derivatives can inhibit hematopoietic progenitor kinase 1 (HPK1), which plays a role in immune response regulation and cancer progression .
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies indicated that these compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research has shown that compounds like 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile can reduce inflammation markers in vitro and in vivo. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, researchers synthesized a series of pyrazole derivatives, including 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed significant cytotoxicity with IC values ranging from 10 to 20 µM, indicating strong potential for further development as an anticancer agent .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound using a mouse model of acute inflammation. Mice treated with 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Comparative Analysis of Similar Compounds
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile and its derivatives?
- Methodological Answer : A common approach involves Mannich-type reactions or nucleophilic substitution. For example, pyrazole derivatives can be synthesized via condensation of hydrazine with β-ketonitriles, followed by functionalization. Column chromatography (ethyl acetate/hexane mixtures) and recrystallization (using 2-propanol or methanol) are standard purification steps .
- Key Considerations : Optimize reaction temperature (−20°C to reflux) and solvent choice (dichloromethane, THF/water) to control regioselectivity and minimize side products.
Q. How can researchers validate the purity and structural integrity of synthesized compounds?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm proton and carbon environments (e.g., pyrazole ring protons at δ ~5.9–7.8 ppm, nitrile signals at ~110–120 ppm in 13C) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular ions (e.g., m/z 224.0805 for C11H8N6) .
- IR Spectroscopy to detect functional groups (e.g., nitrile stretch at ~2228 cm⁻¹, azide bands at ~2121 cm⁻¹) .
Q. What purification techniques are effective for isolating pyrazole-based nitriles?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (e.g., cyclohexane/ethyl acetate, 0–35% ethyl acetate) for high recovery (88–96% yields) .
- Recrystallization : Methanol or 2-propanol are preferred for polar intermediates .
- Dry Loading : Celite-assisted evaporation reduces compound loss during column preparation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or regiochemistry?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Employ SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. For example, a mean C–C bond length of 0.003 Å and R factor <0.04 ensure high precision .
- Twinned Data Handling : Use SHELXE for high-throughput phasing of macromolecular complexes .
Q. What strategies address contradictory reactivity outcomes in pyrazole functionalization?
- Methodological Answer :
- Mechanistic Probes : Conduct kinetic studies (e.g., TLC monitoring at 3–30 hr intervals) to identify intermediates .
- Computational Modeling : Density Functional Theory (DFT) can predict regioselectivity in azide-alkyne cycloadditions or Mannich reactions .
- Controlled Experiments : Vary catalysts (e.g., CuSO4/ascorbate vs. organocatalysts) to isolate competing pathways .
Q. How can researchers optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Screen parameters (temperature, solvent ratio, catalyst loading) using fractional factorial designs.
- Green Chemistry Metrics : Replace xylene with cyclopentyl methyl ether (CPME) for safer reflux conditions .
- Continuous Flow Systems : Improve yield reproducibility in azide coupling reactions by minimizing exothermic risks .
Q. What analytical methods are critical for studying bioactivity or metal coordination?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity of pyrazole derivatives with metal ions (e.g., Cu²⁺, Fe³⁺) .
- Antibacterial Assays : Use agar diffusion (MIC/MBC) protocols with Gram-positive/negative strains, referencing 1-phenyl-3-arylpyrazole analogs as positive controls .
- HPLC-MS Stability Studies : Monitor hydrolytic degradation of the nitrile group under physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
